1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or piperidine rings can be functionalized using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
- 1-Methyl-4-propan-2-ylbenzene
- 1-Methyl-4-(4-piperidyl)piperazine trihydrochloride
Uniqueness
1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H27N3O2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-methyl-4-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H27N3O2/c1-14-10-19-6-3-17(14)23-13-15-4-7-21(8-5-15)12-16-9-18(22)20(2)11-16/h3,6,10,15-16H,4-5,7-9,11-13H2,1-2H3 |
InChI Key |
JHQZKBNGDWUDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CC(=O)N(C3)C |
Origin of Product |
United States |
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